molecular formula C11H21NOS2 B14197990 2-Hydroxycyclohexyl diethylcarbamodithioate CAS No. 922164-90-7

2-Hydroxycyclohexyl diethylcarbamodithioate

Cat. No.: B14197990
CAS No.: 922164-90-7
M. Wt: 247.4 g/mol
InChI Key: PPRJKUWRIIWNLO-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl diethylcarbamodithioate: is an organosulfur compound with the molecular formula C11H21NOS2 . It is known for its unique chemical structure, which includes a cyclohexyl ring substituted with a hydroxy group and a diethylcarbamodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexyl diethylcarbamodithioate typically involves the reaction of cyclohexanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclohexanol} + \text{Diethylcarbamodithioic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclohexyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 2-Hydroxycyclohexyl diethylcarbamodithioate is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, this compound is investigated for its potential as an antioxidant and its ability to interact with biological macromolecules. It is also studied for its potential therapeutic applications.

Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate enzyme activity and its potential as an anti-inflammatory agent.

Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Sodium diethyldithiocarbamate: Similar in structure but lacks the hydroxycyclohexyl moiety.

    Diethylcarbamodithioic acid: The parent compound without the cyclohexyl ring.

    2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with a similar cyclohexyl structure but different functional groups.

Uniqueness: 2-Hydroxycyclohexyl diethylcarbamodithioate is unique due to its combination of a hydroxycyclohexyl ring and a diethylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

922164-90-7

Molecular Formula

C11H21NOS2

Molecular Weight

247.4 g/mol

IUPAC Name

(2-hydroxycyclohexyl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H21NOS2/c1-3-12(4-2)11(14)15-10-8-6-5-7-9(10)13/h9-10,13H,3-8H2,1-2H3

InChI Key

PPRJKUWRIIWNLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1CCCCC1O

Origin of Product

United States

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